N-(4-tert-butylbenzyl)-2-pyridinamine
Description
N-(4-tert-butylbenzyl)-2-pyridinamine is a synthetic aromatic amine featuring a pyridine ring linked via a benzyl group substituted with a bulky tert-butyl moiety at the para position.
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-16(2,3)14-9-7-13(8-10-14)12-18-15-6-4-5-11-17-15/h4-11H,12H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEFYXBQVSYDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Substituent Effects
Key structural analogs include derivatives with modifications to the benzyl group, pyridine ring, or amine functionality. Below is a comparative analysis based on patent data and related compounds (Table 1):
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Lipophilicity : The tert-butyl group in This compound confers a higher logP (3.8) compared to analogs with smaller substituents (e.g., 3-chlorobenzyl, logP ~2.5). This suggests superior membrane permeability .
Biological Activity : Chlorinated analogs (e.g., 3-Cl-benzyl) may exhibit altered binding kinetics due to electron-withdrawing effects, while benzamide derivatives (e.g., 4-tert-butyl-N-[...]benzamide) prioritize amide-mediated hydrogen bonding .
Patent Derivatives : Complex analogs in patent literature (e.g., kinase inhibitors) integrate tert-butylbenzyl groups with additional moieties (e.g., tetrahydrofuran-3-yloxy), enhancing target specificity .
Receptor-Binding and Functional Comparisons
While direct data on This compound is sparse, insights can be drawn from structurally related capsaicin analogs and benzamide derivatives:
- Kinase Inhibition: Patent compounds with tert-butylbenzyloxy groups demonstrate nanomolar inhibition of tyrosine kinases, highlighting the role of steric bulk in active-site occlusion .
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